2-Acetamido-4-chloro-5-methylbenzoic acid

Description

Background and Significance in Organic Chemistry and Chemical Biology

Substituted benzoic acids are pivotal in organic synthesis. The carboxylic acid group serves as a versatile handle for a variety of chemical transformations, including esterification, amidation, and reduction. The presence and position of other substituents, such as the acetamido, chloro, and methyl groups in the target compound, significantly influence the molecule's reactivity, stereochemistry, and physical properties.

Structural Characteristics and Related Chemical Entities

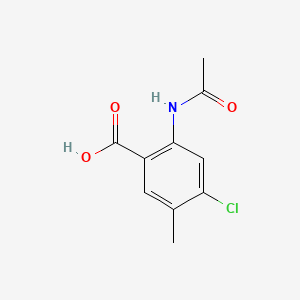

The structure of 2-Acetamido-4-chloro-5-methylbenzoic acid is characterized by a benzene (B151609) ring substituted with four different functional groups. This polysubstitution leads to a specific electronic and steric environment around the ring.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1204312-39-9 |

| Molecular Formula | C₁₀H₁₀ClNO₃ |

| Molecular Weight | 227.64 g/mol |

This data is compiled from publicly available chemical supplier databases.

Key related chemical entities include its precursors and isomers. The most direct precursor is likely 2-amino-4-chloro-5-methylbenzoic acid . The synthesis of this amino derivative would be a critical step, followed by N-acetylation to yield the final product. The synthesis of related aminobenzoic acids often starts from commercially available materials like aminosalicylic acid, which can undergo methylation, chlorination, and other modifications. google.com

Isomers of this compound, such as those with different substitution patterns on the benzoic acid ring, are also of significant interest. The thermodynamic and physicochemical properties of acetamidobenzoic acid isomers have been studied to understand the influence of substituent position on crystal structures and sublimation processes. iaea.org

Overview of Current Research Landscape and Gaps

The current research landscape for this compound itself is sparse. A comprehensive search of academic databases reveals a lack of dedicated studies on its synthesis, characterization, or application. Its appearance is primarily in the catalogs of chemical suppliers, indicating its availability as a potential building block for further research.

This represents a significant research gap. The potential utility of this compound in medicinal chemistry, as a fragment for drug discovery, or in materials science remains largely unexplored. Research on analogous compounds, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, has demonstrated their utility as building blocks for the solid-phase synthesis of various heterocyclic scaffolds, which are important in drug discovery. nih.gov This suggests that this compound could similarly serve as a valuable starting material.

Scope and Objectives of Research on this compound

Future research on this compound would likely focus on several key areas:

Development of an efficient and scalable synthesis: A primary objective would be to establish a reliable synthetic route to produce the compound in sufficient quantities for further study. This would likely involve the optimization of the synthesis of the 2-amino-4-chloro-5-methylbenzoic acid precursor.

Thorough physicochemical characterization: Detailed analysis of its spectral data (NMR, IR, Mass Spectrometry) and physical properties would be essential.

Exploration of its chemical reactivity: Investigating its utility as a building block in the synthesis of novel heterocyclic compounds or other complex organic molecules would be a logical next step.

Screening for biological activity: Given the biological relevance of related acetamidobenzoic acid derivatives, screening this compound and its derivatives for various biological activities (e.g., anti-inflammatory, antimicrobial) would be a key research direction.

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-4-chloro-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-5-3-7(10(14)15)9(4-8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWNCQRFCPAMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)NC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Acetamido 4 Chloro 5 Methylbenzoic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2-acetamido-4-chloro-5-methylbenzoic acid reveals several key disconnections that form the basis for plausible synthetic routes. The primary disconnections involve the amide and carboxylic acid functionalities, as well as the substituent pattern on the benzene (B151609) ring.

The most straightforward disconnection is that of the amide bond (C-N bond). This leads back to the precursor 2-amino-4-chloro-5-methylbenzoic acid and an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. This approach simplifies the synthesis to the formation of the substituted aminobenzoic acid.

A second key disconnection targets the carboxylic acid group (C-C bond). This suggests a carbonylation reaction, where a carbon monoxide unit is introduced onto the aromatic ring. A suitable precursor for this route would be an aryl halide or triflate, such as 3-chloro-4-methylacetanilide, which can undergo palladium-catalyzed carbonylation.

Further analysis of the aromatic ring substitution pattern suggests disconnections based on the installation of the chloro and amino groups. A common strategy for introducing an amino group is through the reduction of a nitro group . This leads to a nitro-substituted precursor. The chloro and methyl groups can be considered as being present in the initial starting material or introduced through electrophilic aromatic substitution reactions. This line of thought points towards a multi-step synthesis involving nitration, reduction, and chlorination of a simpler benzoic acid derivative.

Classical and Modern Synthetic Routes

Based on the retrosynthetic analysis, several synthetic routes can be devised for the preparation of this compound. These routes can be broadly categorized into multi-step syntheses from precursors and direct functionalization approaches.

Multi-Step Synthesis from Precursors

This approach relies on the introduction of the carboxylic acid group in the final steps of the synthesis through a palladium-catalyzed carbonylation reaction. The starting material for this route is 3-chloro-4-methylacetanilide.

The carbonylation of aryl halides is a well-established method for the synthesis of carboxylic acids and their derivatives. In this proposed synthesis, 3-chloro-4-methylacetanilide would be subjected to a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and a suitable nucleophile, such as water or a hydroxide source, to yield this compound.

| Reactant | Reagents and Conditions | Product |

| 3-Chloro-4-methylacetanilide | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos), CO gas, Base, Solvent | This compound |

A more classical approach involves the sequential introduction of the required functional groups onto a simpler aromatic starting material, such as m-toluic acid. This multi-step synthesis provides a high degree of control over the regiochemistry of the final product.

The synthesis begins with the nitration of m-toluic acid to introduce a nitro group. This is followed by the reduction of the nitro group to an amino group, and subsequent chlorination to install the chloro substituent at the desired position. The final step is the acetylation of the amino group. A patented method describes the synthesis of the key intermediate, 2-amino-3-methyl-5-chlorobenzoic acid, from m-toluic acid. google.com

Nitration: m-Toluic acid is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to yield 2-nitro-3-methylbenzoic acid.

Reduction: The nitro group of 2-nitro-3-methylbenzoic acid is then reduced to an amino group, typically using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to give 2-amino-3-methylbenzoic acid.

Chlorination: The resulting 2-amino-3-methylbenzoic acid is chlorinated using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), to introduce a chlorine atom at the 5-position, yielding 2-amino-5-chloro-3-methylbenzoic acid.

Acetylation: The final step is the acetylation of the amino group of 2-amino-5-chloro-3-methylbenzoic acid. This is typically achieved by reacting the amine with acetic anhydride or acetyl chloride in the presence of a base to afford this compound. researchgate.net

| Starting Material | Intermediate 1 | Intermediate 2 | Intermediate 3 | Final Product |

| m-Toluic acid | 2-Nitro-3-methylbenzoic acid | 2-Amino-3-methylbenzoic acid | 2-Amino-5-chloro-3-methylbenzoic acid | This compound |

This route is advantageous as it starts from a simple and inexpensive starting material and utilizes well-established chemical transformations.

Another synthetic strategy involves the modification of a pre-existing halogenated benzoic acid derivative through a series of functional group interconversions (FGIs). fiveable.meub.edusolubilityofthings.com This approach can be highly efficient if a suitable starting material with a similar substitution pattern is available.

For instance, one could envision a synthesis starting from 2-bromo-4-chloro-5-methylbenzoic acid. The bromo substituent could be converted to an amino group through a Buchwald-Hartwig amination reaction, followed by acetylation.

A plausible sequence of reactions could be:

Amination: 2-Bromo-4-chloro-5-methylbenzoic acid is reacted with an ammonia surrogate or a protected amine in the presence of a palladium catalyst and a suitable ligand to introduce the amino group at the 2-position.

Acetylation: The resulting 2-amino-4-chloro-5-methylbenzoic acid is then acetylated using standard procedures as described previously to yield the final product.

| Starting Material | Intermediate | Product |

| 2-Bromo-4-chloro-5-methylbenzoic acid | 2-Amino-4-chloro-5-methylbenzoic acid | This compound |

The success of this route would depend on the availability of the starting halogenated benzoic acid and the efficiency of the amination step.

Direct Functionalization Approaches

Modern synthetic chemistry offers the potential for more direct approaches to the synthesis of this compound, potentially reducing the number of synthetic steps. One such approach is the direct C-H functionalization of a suitable precursor.

A hypothetical direct functionalization route could involve the direct acetamidation of 4-chloro-5-methylbenzoic acid. This would require a catalyst system capable of selectively activating the C-H bond at the 2-position of the benzoic acid and facilitating the formation of the C-N bond with an acetamido source. While challenging due to the presence of multiple C-H bonds, advances in transition-metal-catalyzed C-H activation are making such transformations increasingly feasible.

| Precursor | Reagents and Conditions | Product |

| 4-Chloro-5-methylbenzoic acid | Acetamidation reagent, Transition-metal catalyst, Oxidant, Solvent | This compound |

This approach, while currently speculative for this specific molecule, represents a frontier in synthetic organic chemistry that could offer a more atom-economical and efficient route to the target compound in the future.

Catalytic Systems and Reagents in Synthesis

The choice of catalysts and reagents is fundamental to the successful synthesis of this compound. The following sections detail the methodologies for the introduction of the carboxyl, chloro, and acetamido functionalities.

These reactions typically employ a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like palladium acetate (Pd(OAc)₂). The catalytic cycle involves the oxidative addition of an aryl halide or triflate to the Pd(0) species, followed by the insertion of carbon monoxide (CO) or carbon dioxide (CO₂) and subsequent reductive elimination to yield the carboxylic acid or its derivative. For a substrate without a halide, direct C-H activation and carboxylation can be achieved, often requiring a directing group and an oxidant.

The selection of ligands is critical for the efficiency and selectivity of the carboxylation. Phosphine (B1218219) ligands, such as triphenylphosphine (PPh₃) or more sterically demanding biaryl phosphines, are commonly used to stabilize the palladium catalyst and modulate its reactivity. The choice of base is also important for the reaction, with common bases including tertiary amines like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃).

| Component | Example | Function |

|---|---|---|

| Palladium Precursor | Palladium(II) acetate (Pd(OAc)₂) | Source of the active Pd(0) catalyst |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the catalyst and influences reactivity |

| Carbon Source | Carbon Monoxide (CO) or Carbon Dioxide (CO₂) | Provides the carboxyl group |

| Base | Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) | Neutralizes acidic byproducts |

| Solvent | Dimethylformamide (DMF) or Toluene | Dissolves reactants and facilitates the reaction |

Electrophilic chlorination is a key step in the synthesis of this compound, likely performed on a precursor such as 2-acetamido-5-methylbenzoic acid. N-Chlorosuccinimide (NCS) and dichlorohydantoin are commonly employed reagents for this transformation due to their ease of handling and selective reactivity.

The chlorination of aromatic compounds is influenced by the directing effects of the substituents on the ring. In the case of 2-acetamido-5-methylbenzoic acid, the acetamido group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The methyl group is also an ortho-, para-director. The position of chlorination will be determined by the interplay of these directing effects and steric hindrance.

A patent describing the chlorination of the closely related compound, 2-amino-3-methylbenzoic acid, provides valuable insight. In this process, either NCS or dichlorohydantoin can be used as the chlorinating agent in a solvent such as N,N-dimethylformamide (DMF). The reaction with dichlorohydantoin was found to be effective at a temperature of 100-110°C, yielding the chlorinated product in high purity and yield. google.com For instance, reacting 2-amino-3-methylbenzoic acid with dichlorohydantoin in DMF at 100°C for one hour resulted in a 99.5% purity and 87.7% yield of 2-amino-5-chloro-3-methylbenzoic acid. google.com Similarly, the use of N-chlorosuccinimide under comparable conditions also afforded the desired product. google.com

Another relevant example is the chlorination of methyl 4-acetamido-2-methoxybenzoate with N-chlorosuccinimide in DMF. google.com This reaction proceeds via a heat insulation reaction to yield the chlorinated product, highlighting the utility of NCS for chlorinating acetanilide derivatives. google.com

| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Purity (%) | Yield (%) |

|---|---|---|---|---|---|

| Dichlorohydantoin | DMF | 100 | 1 | 99.5 | 87.7 |

| N-Chlorosuccinimide | DMF | 100 | 1 | Not specified | Not specified |

The introduction of the acetamido group is typically achieved through the acylation of the corresponding amino precursor, 2-amino-4-chloro-5-methylbenzoic acid. Acetyl chloride and acetic anhydride are the most common and efficient reagents for this transformation.

The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. A base is often added to neutralize the acidic byproduct (HCl or acetic acid) and to deprotonate the amino group, increasing its nucleophilicity. Common bases include pyridine, triethylamine, or an aqueous solution of sodium bicarbonate.

The choice between acetyl chloride and acetic anhydride often depends on the reactivity of the substrate and the desired reaction conditions. Acetyl chloride is more reactive and the reaction is often faster, but it also produces corrosive hydrogen chloride. Acetic anhydride is less reactive and the reaction may require heating, but it produces acetic acid as a byproduct, which is less corrosive.

For the acylation of amino acids, a common procedure involves the use of acetic anhydride in an aqueous medium. For example, glycine can be acetylated by stirring it with acetic anhydride in water. The reaction is exothermic and proceeds to completion within a short period. This method is advantageous as it avoids the use of organic solvents and simplifies the work-up procedure.

| Acylating Agent | Typical Base | Typical Solvent | Byproduct |

|---|---|---|---|

| Acetyl Chloride | Pyridine, Triethylamine | Dichloromethane, Tetrahydrofuran | Hydrogen Chloride (HCl) |

| Acetic Anhydride | Sodium Bicarbonate, Pyridine | Water, Acetic Acid | Acetic Acid (CH₃COOH) |

Optimization of Reaction Conditions and Selectivity Control

The optimization of reaction parameters such as solvent, temperature, and pressure is crucial for maximizing the yield and purity of this compound, as well as for controlling the regioselectivity of the reactions.

The choice of solvent can significantly influence the outcome of each synthetic step. In palladium-catalyzed carboxylations, polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are often used as they can dissolve the reactants and stabilize the charged intermediates in the catalytic cycle. The coordinating ability of the solvent can also affect the catalytic activity of the palladium complex.

For electrophilic chlorination, the solvent's polarity and its ability to solvate the electrophilic chlorine species can affect the reaction rate and selectivity. As seen in the chlorination of 2-amino-3-methylbenzoic acid, DMF was an effective solvent. google.com In general, polar solvents can facilitate the ionization of the chlorinating agent and enhance its reactivity.

In acylation reactions, the choice of solvent depends on the solubility of the starting materials and the reactivity of the acylating agent. While aqueous conditions can be used with acetic anhydride, non-polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) are often employed when using the more reactive acetyl chloride to avoid its hydrolysis.

Temperature is a critical parameter that affects the rate of all three key reactions. For palladium-catalyzed carboxylations, higher temperatures are often required to overcome the activation energy of the C-H activation or oxidative addition steps. However, excessively high temperatures can lead to catalyst decomposition and the formation of side products.

In electrophilic chlorination, the temperature needs to be carefully controlled to ensure the desired regioselectivity and to prevent over-chlorination. The chlorination of 2-amino-3-methylbenzoic acid with dichlorohydantoin was carried out at 100-110°C, indicating that elevated temperatures are necessary for this transformation. google.com

Acylation reactions with acetic anhydride may require heating to proceed at a reasonable rate, while reactions with the more reactive acetyl chloride can often be carried out at room temperature or even at 0°C to control the exothermicity of the reaction.

Pressure is a significant factor primarily in reactions involving gases, such as carboxylation with carbon monoxide or carbon dioxide. The pressure of the gaseous reactant directly influences its concentration in the reaction mixture and, therefore, the reaction rate. Higher pressures generally lead to faster reactions and can improve the yield of the desired product.

| Synthetic Step | Effect of Increasing Temperature | Effect of Increasing Pressure |

|---|---|---|

| Palladium-Catalyzed Carboxylation | Increases reaction rate; may cause catalyst decomposition at very high temperatures. | Increases concentration of CO or CO₂, leading to a higher reaction rate. |

| Electrophilic Chlorination | Increases reaction rate; may decrease selectivity and lead to side products. | Generally not a significant factor. |

| Acylation | Increases reaction rate, especially with less reactive acylating agents. | Not a significant factor. |

Catalyst and Reagent Stoichiometry Effects on the Synthesis of this compound

The synthesis of this compound likely involves two key transformations: the N-acetylation of an amino group and the chlorination of an aromatic ring. The efficiency and selectivity of these reactions are critically dependent on the choice of catalysts and the stoichiometric balance of the reagents. While specific research detailing these effects on the synthesis of this compound is not extensively documented in publicly available literature, the following discussion is based on established principles of organic synthesis for analogous transformations.

The probable synthetic precursor to the target molecule is 2-amino-5-methylbenzoic acid. The synthesis would therefore likely proceed via one of two main pathways:

Pathway A: N-acetylation of 2-amino-5-methylbenzoic acid to form 2-acetamido-5-methylbenzoic acid, followed by selective chlorination at the 4-position.

Pathway B: Chlorination of 2-amino-5-methylbenzoic acid to yield 2-amino-4-chloro-5-methylbenzoic acid, followed by N-acetylation.

The choice of pathway would influence the catalyst and reagent stoichiometry required for each step.

Effects on N-Acetylation

N-acetylation is a fundamental reaction in organic synthesis, often employed to protect amino groups or to synthesize acetamides. mdpi.com The reaction typically involves the treatment of an amine with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a catalyst.

Catalyst Effects:

The N-acetylation of aromatic amines can be catalyzed by both acids and bases.

Acid Catalysis: Lewis acids such as zinc chloride, ferric chloride, and aluminum chloride can be used to activate the acetylating agent, making it more electrophilic and susceptible to nucleophilic attack by the amine. nih.gov Brønsted acids can also protonate the carbonyl oxygen of the acetylating agent, increasing its reactivity. The choice of acid catalyst and its concentration can significantly impact the reaction rate and yield. For instance, using a mild Lewis acid catalyst like MgSO4 under sunlight has been reported as a sustainable method for the N-acetylation of anilines.

Base Catalysis: Bases such as pyridine, triethylamine, or even potassium carbonate are commonly used to scavenge the acidic byproduct (e.g., HCl or acetic acid) formed during the reaction, driving the equilibrium towards the product. derpharmachemica.com In some cases, the base can also act as a nucleophilic catalyst by forming a more reactive acetylating intermediate. Phase transfer catalysts like tetrabutylammonium bromide (TBAB) have also been shown to be effective in promoting N-acetylation reactions. derpharmachemica.comresearchgate.net

Reagent Stoichiometry Effects:

The molar ratio of the amine to the acetylating agent is a critical parameter in N-acetylation.

Equimolar Stoichiometry: In theory, a 1:1 molar ratio of the amine to the acetylating agent is required. However, in practice, a slight excess of the acetylating agent is often used to ensure complete conversion of the amine.

Excess Acetylating Agent: Using a large excess of the acetylating agent can lead to faster reaction rates but may also result in the formation of di-acetylated byproducts, especially if the reaction conditions are harsh. It also necessitates more rigorous purification steps to remove the unreacted reagent.

Insufficient Acetylating Agent: An insufficient amount of the acetylating agent will result in an incomplete reaction, leaving unreacted starting material and leading to a lower yield of the desired acetamide.

The following table illustrates the potential impact of varying reagent stoichiometry on the N-acetylation of a hypothetical substituted aniline (B41778), based on general principles.

| Molar Ratio (Amine:Acetylating Agent) | Expected Outcome | Potential Issues |

| 1:0.8 | Incomplete reaction, low yield of acetamide. | Significant amount of unreacted amine remains. |

| 1:1 | Good yield, but may not go to completion. | Requires optimization of reaction time and temperature. |

| 1:1.2 | High yield, driving the reaction towards completion. | Potential for minor byproduct formation. |

| 1:2 | Very high yield and fast reaction, but increased risk of byproduct formation. | Increased purification challenges and material cost. |

Effects on Electrophilic Aromatic Chlorination

The introduction of a chlorine atom onto the aromatic ring is typically achieved through electrophilic aromatic substitution.

Catalyst Effects:

The chlorination of moderately activated or deactivated benzene rings generally requires a Lewis acid catalyst to enhance the electrophilicity of the chlorinating agent (e.g., Cl₂).

Lewis Acid Catalysts: Common catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and iron(III) bromide (FeBr₃). wikipedia.org The catalyst polarizes the Cl-Cl bond, creating a more potent electrophile that can be attacked by the π-electron system of the aromatic ring. docbrown.infomasterorganicchemistry.com The strength and concentration of the Lewis acid can influence the reaction rate and selectivity. Overly aggressive catalysts or high concentrations can lead to the formation of multiple chlorinated products.

Reagent Stoichiometry Effects:

The stoichiometry of the chlorinating agent relative to the aromatic substrate is crucial for controlling the degree of chlorination.

Monochlorination: To achieve selective monochlorination, it is essential to use a controlled amount of the chlorinating agent, typically a slight stoichiometric excess (e.g., 1.05 to 1.1 equivalents) relative to the substrate. This minimizes the chance of a second chlorination event occurring on the already chlorinated product.

Polychlorination: If an excess of the chlorinating agent is used, there is a significant risk of obtaining di- or even tri-chlorinated products. The acetamido group is an ortho-, para-director, meaning that in the chlorination of 2-acetamido-5-methylbenzoic acid, the chlorine would be directed to the 4- and 6-positions. Careful control of the stoichiometry is therefore necessary to favor the formation of the desired 4-chloro isomer.

The following data table provides a hypothetical illustration of how reagent stoichiometry can affect the product distribution in the chlorination of an activated aromatic compound.

| Molar Ratio (Substrate:Chlorinating Agent) | Expected Product Distribution | Remarks |

| 1:0.9 | Mainly unreacted starting material with some monochlorinated product. | Inefficient conversion. |

| 1:1.1 | Predominantly monochlorinated product. | Optimal for selective monochlorination, though minor amounts of dichlorinated product may form. |

| 1:2.2 | Significant amounts of dichlorinated product. | Over-chlorination is a major issue, leading to a mixture of products and reduced yield of the desired isomer. |

| 1:3.5 | Primarily trichlorinated and other polychlorinated products. | Poor selectivity for a specific chlorinated product. |

Chemical Reactivity and Derivatization Strategies

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is often the primary site for derivatization, enabling the formation of esters and amides, which are crucial for modulating properties such as solubility, bioavailability, and biological target engagement.

The conversion of the carboxylic acid to an ester is a fundamental transformation. This reaction is typically achieved under acidic conditions (Fischer esterification) or through alkylation of the carboxylate salt. In a typical Fischer esterification, the benzoic acid derivative is heated in the presence of an alcohol (such as methanol (B129727) or ethanol) and a strong acid catalyst (e.g., sulfuric acid). Alternatively, the carboxylate, formed by deprotonation with a mild base like potassium carbonate, can be reacted with an alkyl halide to yield the corresponding ester. This method is particularly useful when the substrate is sensitive to strong acids.

Table 1: Representative Esterification Reactions

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| 2-Acetamido-4-chloro-5-methylbenzoic acid | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) (cat.) | Methyl 2-acetamido-4-chloro-5-methylbenzoate | Fischer Esterification |

The formation of an amide bond is a key strategy in medicinal chemistry, and this compound can be readily converted into a variety of benzamide (B126) derivatives. Direct reaction with an amine is generally inefficient and requires activation of the carboxylic acid. This is commonly accomplished by converting the acid to a more reactive species, such as an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

However, to avoid harsh conditions that might affect other functional groups, modern peptide coupling reagents are preferred. researchgate.net These reagents facilitate amide bond formation under mild conditions with high yields. luxembourg-bio.comnih.gov Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are widely used to couple carboxylic acids with primary or secondary amines. luxembourg-bio.com

Table 2: Common Amidation Strategies

| Reactant | Reagents | Intermediate | Final Product (with R-NH₂) |

|---|---|---|---|

| This compound | Thionyl Chloride (SOCl₂) | 2-Acetamido-4-chloro-5-methylbenzoyl chloride | N-substituted-2-acetamido-4-chloro-5-methylbenzamide |

| This compound | HATU, DIPEA, Amine (R-NH₂) | Activated O-acylisourea ester | N-substituted-2-acetamido-4-chloro-5-methylbenzamide |

| This compound | EDC, HOBt, Amine (R-NH₂) | Active ester | N-substituted-2-acetamido-4-chloro-5-methylbenzamide |

Reactions of the Acetamido Group

The acetamido group (-NHCOCH₃) is a stable amide functionality, but it can be chemically altered through hydrolysis or further substituted on the nitrogen atom, providing another avenue for structural diversification.

The acetamido group can be hydrolyzed back to the parent aniline (B41778) derivative, 2-Amino-4-chloro-5-methylbenzoic acid. This deacetylation is typically performed under forcing conditions, such as refluxing in strong aqueous acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide). masterorganicchemistry.com This transformation is valuable as it unmasks a primary amino group that can then participate in a wide range of subsequent reactions, including diazotization, acylation, or alkylation. A patent for a benzamide derivative describes refluxing this compound in water for 15 hours, which resulted in the formation of the deacetylated product. askfilo.comepo.org

Direct N-alkylation or N-acylation of the acetamido group is challenging due to the reduced nucleophilicity of the amide nitrogen. nih.gov A more practical and common strategy involves a two-step sequence: the aforementioned hydrolysis of the acetamido group to reveal the free amine, followed by N-alkylation or N-acylation of the resulting 2-amino-4-chloro-5-methylbenzoic acid. The free amine is significantly more nucleophilic and readily reacts with various electrophiles. For example, it can be reacted with alkyl halides to introduce alkyl groups or with different acid chlorides or anhydrides to install a new acyl group.

Table 3: Two-Step N-Substitution Strategy

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1. Deacetylation | This compound | Aqueous HCl, Reflux | 2-Amino-4-chloro-5-methylbenzoic acid |

| 2a. N-Alkylation | 2-Amino-4-chloro-5-methylbenzoic acid | Alkyl Halide (R-X), Base | 2-(Alkylamino)-4-chloro-5-methylbenzoic acid |

| 2b. N-Acylation | 2-Amino-4-chloro-5-methylbenzoic acid | Acyl Chloride (RCOCl), Base | 2-(Acylamino)-4-chloro-5-methylbenzoic acid |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring itself is governed by the electronic properties of its substituents. The interplay of these groups dictates the feasibility and regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

In an electrophilic aromatic substitution reaction, an incoming electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The regiochemical outcome is determined by the directing effects of the existing substituents. msu.edu For this compound, the substituents are:

-NHCOCH₃ (Acetamido): Strongly activating and ortho-, para-directing.

-CH₃ (Methyl): Activating and ortho-, para-directing.

-Cl (Chloro): Deactivating but ortho-, para-directing.

-COOH (Carboxylic Acid): Deactivating and meta-directing.

The combined influence of these groups makes the C6 position the most probable site for electrophilic attack. This position is ortho to both the strongly activating acetamido group and the activating methyl group, and it is meta to the deactivating carboxylic acid group. Therefore, reactions like nitration (with HNO₃/H₂SO₄) or further halogenation would be expected to yield predominantly the 6-substituted product.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution involves the displacement of a leaving group on the ring by a nucleophile. masterorganicchemistry.com This reaction is generally difficult for aryl halides and requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orglibretexts.orgpressbooks.pub

In this compound, the potential leaving group is the chlorine atom at C4. However, the ring is not sufficiently activated for a standard SₙAr reaction. The only deactivating group, the carboxylic acid, is meta to the chlorine and thus cannot provide resonance stabilization to the intermediate. The activating acetamido and methyl groups further disfavor the reaction by increasing the electron density of the ring. Consequently, nucleophilic displacement of the chlorine atom is not a synthetically viable pathway under typical SₙAr conditions.

Regioselective Substitution on the Aromatic Ring

The aromatic ring of this compound has one remaining hydrogen atom, at the C6 position, which is susceptible to electrophilic aromatic substitution. The regioselectivity of such a reaction is determined by the directing effects of the existing substituents.

The acetamido group (-NHCOCH₃) is a powerful ortho-, para-directing and activating group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the benzene ring through resonance. wikipedia.orggoogle.com The methyl group (-CH₃) is also an ortho-, para-directing and weakly activating group through an inductive effect. libretexts.org Conversely, the carboxylic acid group (-COOH) and the chloro group (-Cl) are both deactivating groups. The carboxylic acid group is a meta-director, while the chloro group is an ortho-, para-director. nih.gov

In the case of this compound, the positions ortho and para to the strongly activating acetamido group are C3 and C6, and C5 respectively. The position ortho to the weakly activating methyl group is C6. The position meta to the deactivating carboxylic acid is C5. The positions ortho and para to the deactivating chloro group are C3 and C5, and C2 respectively. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Directing Effect | Nature |

| Acetamido (-NHCOCH₃) | C2 | ortho, para | Activating |

| Carboxylic Acid (-COOH) | C1 | meta | Deactivating |

| Chloro (-Cl) | C4 | ortho, para | Deactivating |

| Methyl (-CH₃) | C5 | ortho, para | Activating |

Considering the combined influence of all substituents, the C6 position is the most likely site for electrophilic aromatic substitution. This is because it is ortho to the strongly activating acetamido group and the weakly activating methyl group, and is not sterically hindered. The other positions are either already substituted or are deactivated by the carboxylic acid and chloro groups.

Influence of Existing Substituents on Reactivity

The acetamido group is the most influential activating group, significantly increasing the electron density of the ring, particularly at the ortho and para positions. wikipedia.orggoogle.com The methyl group provides a smaller activating effect. In contrast, the carboxylic acid and chloro groups withdraw electron density from the ring, making it less susceptible to electrophilic attack. The chloro group, despite being a deactivator, will still direct incoming electrophiles to the ortho and para positions due to its ability to stabilize the arenium ion intermediate through resonance. libretexts.org

The steric bulk of the substituents can also play a role in reactivity. The acetamido and carboxylic acid groups at the C1 and C2 positions may sterically hinder the approach of electrophiles to the adjacent C6 position to some extent, although this effect is generally less significant than the electronic directing effects.

Cross-Coupling Reactions at Halogenated Positions

The chloro group at the C4 position of this compound provides a handle for various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide. mdpi.comnih.gov In the case of this compound, the chloro group can be coupled with a variety of boronic acids or their esters to introduce new aryl, heteroaryl, or vinyl groups at the C4 position.

A typical Suzuki-Miyaura reaction involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. mdpi.com The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and scope. For the coupling of aryl chlorides, which are generally less reactive than aryl bromides or iodides, more active catalyst systems, often employing bulky, electron-rich phosphine ligands, are required. mdpi.com

Reaction Scheme: Hypothetical Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Phenylboronic acid | Pd catalyst, ligand, base | 2-Acetamido-5-methyl-4-phenylbenzoic acid |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgnih.gov This reaction can be used to introduce a wide range of primary and secondary amines at the C4 position of this compound.

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of aryl chlorides requires robust catalyst systems. These typically consist of a palladium precursor and a sterically hindered, electron-rich phosphine ligand. wikipedia.org The reaction is carried out in the presence of a base, such as sodium tert-butoxide or potassium phosphate.

Although specific literature on the Buchwald-Hartwig amination of this compound is scarce, the amination of related 2-chlorobenzoic acids has been successfully demonstrated, suggesting the potential for this transformation. nih.gov A hypothetical Buchwald-Hartwig amination with aniline is shown below.

Reaction Scheme: Hypothetical Buchwald-Hartwig Amination

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Aniline | Pd catalyst, ligand, base | 2-Acetamido-4-anilino-5-methylbenzoic acid |

Other Transition-Metal Catalyzed Couplings

In addition to Suzuki-Miyaura and Buchwald-Hartwig reactions, other transition-metal-catalyzed couplings could potentially be applied to the C4-chloro position. These include Sonogashira coupling with terminal alkynes, Heck coupling with alkenes, and various carbonylation reactions. The success of these reactions would depend on the development of suitable catalytic conditions that are tolerant of the other functional groups present in the molecule.

Synthesis of Structurally Related Analogs and Derivatives

The structural framework of this compound can be modified to generate a variety of analogs and derivatives. One common strategy involves the cyclization of the N-acylanthranilic acid moiety to form heterocyclic systems, such as quinazolinones.

The synthesis of quinazolin-4(3H)-ones can be achieved by reacting N-acylanthranilic acids with primary amines, often in the presence of a dehydrating agent or under thermal conditions. For instance, treatment of this compound with an appropriate amine could lead to the formation of a substituted quinazolinone.

Furthermore, derivatization of the carboxylic acid group can provide access to esters, amides, and other acid derivatives. For example, esterification of the carboxylic acid can be achieved using standard methods, such as Fischer esterification. nih.gov These derivatives can then be used in further synthetic transformations.

The synthesis of analogs can also be accomplished by starting from different substituted anthranilic acids and performing similar acylation and derivatization reactions. For example, using a different acyl chloride in the initial acylation step would lead to analogs with different N-acyl groups.

Modifications of the Methyl Group

The methyl group at the C5 position represents a key site for derivatization, primarily through oxidation or halogenation reactions. These modifications can introduce new functionalities, paving the way for further synthetic transformations.

Oxidation of the Methyl Group: The benzylic position of the methyl group can be oxidized to afford a carboxylic acid, yielding 2-acetamido-4-chloro-5-carboxymethylbenzoic acid. This transformation is typically achieved using strong oxidizing agents. The resulting dicarboxylic acid derivative offers new opportunities for polyester (B1180765) or polyamide formation.

Halogenation of the Methyl Group: Radical halogenation of the methyl group can introduce one or more halogen atoms. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to the formation of 2-acetamido-4-chloro-5-(bromomethyl)benzoic acid. This benzylic bromide is a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Strong Oxidizing Agent | 2-Acetamido-4-chloro-5-carboxymethylbenzoic acid | Oxidation |

| This compound | N-Bromosuccinimide (NBS) | 2-Acetamido-4-chloro-5-(bromomethyl)benzoic acid | Radical Halogenation |

Variations in Halogenation Pattern

The existing chloro substituent at the C4 position influences the regioselectivity of further halogenation reactions on the aromatic ring. The directing effects of the other substituents must also be considered to predict the outcome of such reactions.

Further Chlorination: Introduction of a second chlorine atom onto the aromatic ring would likely be directed to the C6 position, which is ortho to the activating acetamido group and meta to the deactivating chloro and carboxylic acid groups. This would yield 2-acetamido-4,6-dichloro-5-methylbenzoic acid. Such a reaction would typically require a chlorinating agent like chlorine gas in the presence of a Lewis acid catalyst.

Bromination: Similarly, electrophilic bromination of the aromatic ring would be expected to occur at the C6 position, resulting in 2-acetamido-6-bromo-4-chloro-5-methylbenzoic acid. The choice of brominating agent and reaction conditions would be critical to achieve selective monobromination. A patent describes the bromination of a related compound, 5-bromo-2-aminobenzoic acid derivatives, which suggests the feasibility of such transformations on this scaffold. google.com

| Starting Material | Reagent | Predicted Product | Reaction Type |

| This compound | Cl2, Lewis Acid | 2-Acetamido-4,6-dichloro-5-methylbenzoic acid | Electrophilic Halogenation |

| This compound | Br2, Lewis Acid | 2-Acetamido-6-bromo-4-chloro-5-methylbenzoic acid | Electrophilic Halogenation |

Incorporation into Heterocyclic Systems

The presence of the 2-acetamido and carboxylic acid groups in a 1,2-relationship on the benzene ring makes this compound a prime candidate for the synthesis of fused heterocyclic systems, particularly quinazolinones.

Synthesis of Quinazolinones: Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities. The synthesis of quinazolinone derivatives can be achieved through the cyclization of 2-aminobenzoic acids or their derivatives. openmedicinalchemistryjournal.combeilstein-journals.org In the case of this compound, hydrolysis of the acetamido group to the corresponding amine, followed by reaction with a suitable one-carbon synthon (e.g., an aldehyde or orthoformate), would lead to the formation of a substituted quinazolinone. For instance, reaction with an aldehyde would yield a 2-substituted-7-chloro-6-methylquinazolin-4(3H)-one. The reactivity of 2-halobenzoic acids in the synthesis of quinazolinones has been demonstrated, highlighting the potential of this starting material. beilstein-journals.org

| Precursor | Reagent | Product | Heterocyclic System |

| 2-Amino-4-chloro-5-methylbenzoic acid | Aldehyde (R-CHO) | 2-Alkyl/Aryl-7-chloro-6-methylquinazolin-4(3H)-one | Quinazolinone |

| 2-Amino-4-chloro-5-methylbenzoic acid | Triethyl orthoformate | 7-Chloro-6-methylquinazolin-4(3H)-one | Quinazolinone |

Advanced Structural Elucidation and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

The ¹H NMR spectrum of 2-Acetamido-4-chloro-5-methylbenzoic acid is anticipated to exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the presence of neighboring atoms and functional groups.

Based on the analysis of structurally similar compounds, the following proton signals are predicted:

Aromatic Protons: Two singlets are expected for the two aromatic protons on the benzene (B151609) ring. The proton at the C6 position (H-6) is expected to appear at a downfield chemical shift (approximately 8.1-8.3 ppm) due to the deshielding effects of the adjacent carboxylic acid and acetamido groups. The proton at the C3 position (H-3) would likely resonate at a slightly more upfield position (around 7.5-7.7 ppm).

Amide Proton (NH): A broad singlet is predicted for the amide proton, typically appearing in the range of 9.5-10.5 ppm. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

Carboxylic Acid Proton (OH): A very broad singlet is expected for the carboxylic acid proton, resonating significantly downfield, likely above 12 ppm. This proton is acidic and readily exchanges, leading to a broad signal.

Methyl Protons (CH₃): Two sharp singlets are anticipated for the two methyl groups. The methyl group attached to the benzene ring (at C5) is expected to have a chemical shift in the range of 2.2-2.4 ppm. The acetyl methyl group protons are predicted to resonate at a slightly more upfield position, around 2.0-2.2 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| COOH | >12.0 | Broad Singlet |

| NH | 9.5 - 10.5 | Broad Singlet |

| H-6 | 8.1 - 8.3 | Singlet |

| H-3 | 7.5 - 7.7 | Singlet |

| C5-CH₃ | 2.2 - 2.4 | Singlet |

| COCH₃ | 2.0 - 2.2 | Singlet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

The predicted ¹³C NMR chemical shifts for this compound are as follows:

Carbonyl Carbons: The carboxylic acid carbonyl carbon (COOH) is expected to resonate at the most downfield position, typically in the range of 168-172 ppm. The amide carbonyl carbon (C=O) is predicted to appear slightly upfield, around 167-170 ppm.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon bearing the carboxylic acid group (C-1) is expected around 125-128 ppm. The carbon with the acetamido group (C-2) would likely be in the 138-141 ppm range. The carbon attached to the chlorine atom (C-4) is predicted to be around 130-133 ppm. The carbon with the methyl group (C-5) is anticipated in the 135-138 ppm region. The remaining aromatic carbons (C-3 and C-6) are expected to resonate between 120 and 130 ppm.

Methyl Carbons (CH₃): The acetyl methyl carbon is expected to have a chemical shift in the range of 23-26 ppm, while the aromatic methyl carbon is predicted to be in the 18-21 ppm range.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| COOH | 168 - 172 |

| C=O (Amide) | 167 - 170 |

| C-2 | 138 - 141 |

| C-5 | 135 - 138 |

| C-4 | 130 - 133 |

| C-1 | 125 - 128 |

| C-3, C-6 | 120 - 130 |

| COCH₃ | 23 - 26 |

| C5-CH₃ | 18 - 21 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, no significant COSY correlations are expected between the aromatic protons as they are predicted to be singlets with no vicinal coupling partners.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals. For example, it would show a cross-peak between the aromatic proton at C6 and the C6 carbon, the H-3 proton and the C3 carbon, and the protons of each methyl group with their respective carbon atoms.

The amide proton (NH) and the amide carbonyl carbon, as well as C-2 and C-3 of the aromatic ring.

The aromatic proton H-6 and the carboxylic acid carbonyl carbon, C-1, C-2, and C-5.

The aromatic proton H-3 and C-1, C-2, C-4, and C-5.

The protons of the C5-methyl group and carbons C-4, C-5, and C-6.

The protons of the acetyl methyl group and the amide carbonyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups in this compound.

Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 3250-3400 | N-H stretch | Amide |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1660 | C=O stretch (Amide I) | Amide |

| ~1550 | N-H bend (Amide II) | Amide |

| 1500-1600 | C=C stretch | Aromatic ring |

| 1000-1100 | C-Cl stretch | Aryl chloride |

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O show strong IR absorptions, non-polar bonds and symmetric vibrations often give strong Raman signals.

Predicted FT-Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3060 | C-H stretch | Aromatic |

| ~1615 | C=C stretch | Aromatic ring |

| ~1350 | C-H bend | Methyl |

| ~800 | Ring breathing mode | Substituted benzene |

| ~700 | C-Cl stretch | Aryl chloride |

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of "this compound" through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of "this compound". With a molecular formula of C10H10ClNO3, the predicted exact mass can be calculated with high precision. researchgate.net This technique differentiates the target compound from other molecules with the same nominal mass, providing a high degree of confidence in its identification.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₀H₁₁ClNO₃⁺ | 228.0422 |

| [M-H]⁻ | C₁₀H₉ClNO₃⁻ | 226.0277 |

| [M+Na]⁺ | C₁₀H₁₀ClNO₃Na⁺ | 250.0241 |

Note: These values are theoretical and serve as a reference for experimental data.

The molecular ion ([M]⁺˙) is expected to be observed. Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH): This would result in the formation of an acylium ion, a common fragmentation for carboxylic acids. uky.edu

Loss of the carboxylic acid group (•COOH): Decarboxylation is another characteristic fragmentation pathway for benzoic acids. docbrown.info

Cleavage of the amide bond: This could lead to fragments corresponding to the acetyl group or the aminobenzoic acid moiety.

Loss of a chlorine atom (•Cl): While less common as an initial fragmentation step, it can occur. nih.gov

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z (Nominal) | Fragmentation Pathway |

| [C₁₀H₁₀ClNO₃]⁺˙ | Molecular Ion | 227 | Ionization of the parent molecule |

| [C₁₀H₉ClNO₂]⁺ | Acylium Ion | 210 | Loss of •OH from the carboxylic acid |

| [C₉H₉ClNO]⁺˙ | 182 | Loss of •COOH from the molecular ion | |

| [C₈H₇ClNO]⁺˙ | 168 | Loss of ketene (B1206846) (CH₂=C=O) from the molecular ion |

Note: The relative intensities of these fragments would depend on the ionization technique and energy.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific single-crystal structure for "this compound" is not publicly available, analysis of related structures, such as isomers and derivatives of acetamidobenzoic acid, allows for a hypothetical model. researchgate.netnih.gov A single-crystal X-ray diffraction study would reveal the precise molecular conformation and the packing of molecules in the crystal lattice. It is anticipated that the benzoic acid moiety would be largely planar, with the acetamido group potentially twisted out of the plane of the benzene ring. nih.gov

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for solid-state properties. nih.gov Powder X-ray Diffraction (PXRD) is the primary technique used to identify and differentiate between polymorphic forms. Each polymorph would exhibit a unique PXRD pattern, characterized by a distinct set of diffraction peaks. The study of polymorphism in related substituted benzoic acids has shown that different substitution patterns can lead to the formation of various crystalline arrangements. uky.eduucl.ac.uk A systematic PXRD analysis of "this compound" under various crystallization conditions would be necessary to explore its potential polymorphic landscape.

Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding

A comprehensive analysis of the intermolecular interactions of this compound, specifically its hydrogen and halogen bonding characteristics, cannot be provided at this time. Detailed research findings on this topic are contingent upon the availability of single-crystal X-ray diffraction data, which is the definitive method for elucidating the three-dimensional arrangement of molecules in a solid state and measuring the precise parameters of intermolecular contacts.

An extensive search of publicly available scientific literature and structural databases, including the Cambridge Structural Database (CSD), did not yield a crystal structure for this compound. Without this foundational data, a scientifically accurate and detailed discussion of its specific hydrogen and halogen bonding network is not possible.

For context, a crystal structure analysis would reveal:

Hydrogen Bonds: The presence of both hydrogen bond donors (the amide N-H and the carboxylic acid O-H) and acceptors (the carbonyl oxygen of the acetamido group, the carbonyl oxygen of the carboxylic acid, and the hydroxyl oxygen of the carboxylic acid) suggests that this compound would likely exhibit a rich network of hydrogen bonds in the solid state. A crystallographic study would identify the specific atoms involved in these bonds, their corresponding distances (e.g., D-H···A distance) and angles, and how these bonds assemble the molecules into larger motifs, such as dimers, chains, or sheets.

Halogen Bonds: The chlorine atom on the benzene ring has the potential to act as a halogen bond donor, interacting with nucleophilic atoms (such as oxygen or nitrogen) on neighboring molecules. The existence, geometry (C-Cl···A angle), and distance of such interactions can only be confirmed and characterized through X-ray crystallography.

Due to the lack of experimental data, the following data tables, which would typically detail the specific intermolecular interactions, remain unpopulated.

Table 1: Hydrogen Bond Geometry for this compound No data available.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|

Table 2: Halogen Bond Geometry for this compound No data available.

| C—X···A | C-X (Å) | X···A (Å) | C···A (Å) | ∠CXA (°) |

|---|

Should the crystal structure of this compound be determined and published in the future, a detailed and authoritative analysis of its intermolecular interactions would become possible.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of a molecule.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Acetamido-4-chloro-5-methylbenzoic acid, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), would be used to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. researchgate.net This process minimizes the total energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. The resulting optimized geometry corresponds to the most probable structure of the molecule in its ground state and serves as the foundation for all other computational analyses.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic structure of a molecule governs its chemical reactivity. Key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net For this compound, the distribution of HOMO and LUMO across the molecule would indicate the regions most susceptible to electrophilic and nucleophilic attack, respectively. acs.org

Illustrative Data Table: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

| Note: The values in this table are illustrative examples of what would be determined from a DFT calculation and are not actual calculated data for this compound. |

Vibrational Frequency Prediction and Assignment

Theoretical vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies, a theoretical spectrum is generated. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O bond in the carboxylic acid group or the N-H bond in the acetamido group. Comparing the predicted spectrum with experimentally obtained spectra allows for the precise assignment of the observed vibrational bands to their corresponding molecular motions. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density of a molecule, which is crucial for identifying its reactive sites. The MEP map uses a color scale to show regions of positive and negative electrostatic potential. For this compound, regions with a negative potential (typically colored red or yellow) would indicate electron-rich areas that are prone to electrophilic attack, such as the oxygen atoms of the carbonyl and hydroxyl groups. Regions with a positive potential (colored blue) would denote electron-poor areas susceptible to nucleophilic attack.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme. researchgate.netorientjchem.org In a typical molecular docking study involving this compound, the 3D structure of the molecule, obtained from geometry optimization, would be placed into the binding site of a target protein. An algorithm would then explore various possible binding poses and orientations, scoring them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility. orientjchem.org Such studies could, for example, investigate the potential of this molecule to inhibit enzymes like cyclooxygenase (COX), a common target for anti-inflammatory drugs. researchgate.netorientjchem.org The results would provide insights into the potential biological activity of the compound and guide the design of more potent derivatives. nih.gov

Illustrative Data Table: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Example: COX-2 | Value | Example: Arg120, Tyr355 |

| Example: Target B | Value | Example: Ser530, Leu352 |

| Note: This table presents an example of the type of data generated from a molecular docking study. The target proteins and results are for illustrative purposes only. |

Ligand-Protein Interaction Profiling

Currently, there is no publicly available research detailing the ligand-protein interaction profiles of this compound. Such an investigation would typically involve molecular docking studies against a panel of protein targets to predict binding affinities and modes. For instance, studies on similar benzamide (B126) derivatives have explored interactions with targets like cyclooxygenase (COX) enzymes, highlighting the potential for this class of compounds to exhibit anti-inflammatory activity. mdpi.comnih.gov A virtual screening campaign would be the first step in identifying potential biological targets and understanding the key molecular interactions that may govern its bioactivity.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis of this compound has not been reported in the scientific literature. This type of study is fundamental to understanding the molecule's three-dimensional structure and flexibility, which are critical determinants of its interaction with biological macromolecules. Such an analysis would involve computational methods to explore the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. The orientation of the acetamido and carboxylic acid groups relative to the benzene (B151609) ring would be of particular interest, as these are key to its potential hydrogen bonding and other intermolecular interactions.

Structure-Activity Relationship (SAR) Derivation through In Silico Methods

In the absence of a defined biological target or activity data for this compound, no in silico structure-activity relationship (SAR) studies have been conducted. SAR studies are typically performed on a series of analogues to determine which structural features are crucial for biological activity. For related compounds, such as other substituted benzoic acid derivatives, computational SAR studies have been instrumental in optimizing their binding affinity and selectivity for specific protein targets. researchgate.net

Molecular Dynamics (MD) Simulations

No molecular dynamics (MD) simulation studies of this compound have been published. MD simulations provide a dynamic view of molecular systems, offering insights that are not available from static modeling techniques.

Conformational Flexibility and Stability in Solution

An MD simulation of this compound in an aqueous environment would be necessary to understand its conformational flexibility and the stability of its different rotamers in a physiological-like setting. This would provide a more realistic picture of the molecule's behavior than in vacuo conformational analysis.

Dynamic Binding Mechanisms with Biological Targets

Once a protein target is identified, MD simulations of the ligand-protein complex are essential to investigate the dynamic nature of the binding process. These simulations can reveal the stability of the binding pose predicted by molecular docking, the key protein-ligand interactions over time, and the influence of water molecules in the binding site.

In Silico Prediction of Molecular Descriptors

| Molecular Descriptor | Predicted Value | Source |

| Molecular Weight | 227.64 g/mol | echemi.com |

| Molecular Formula | C10H10ClNO3 | echemi.com |

| XLogP3 | 2.2 | echemi.com |

| Polar Surface Area (PSA) | 66.4 Ų | echemi.com |

| Density | 1.394 g/cm³ | echemi.comchembk.com |

| Boiling Point | 432.9 °C | echemi.comchembk.com |

These predicted values suggest that this compound has moderate lipophilicity (XLogP3) and a reasonable polar surface area, which are important factors in drug-likeness. However, these are basic predictions and would need to be supplemented with more sophisticated computational and experimental data for a complete profile.

Druglikeness and Lead-likeness Assessment (e.g., Lipinski's Rule of Five)

The "druglikeness" of a molecule is a qualitative concept used to evaluate its potential to be an orally active drug in humans. This assessment is often guided by a set of rules, with Lipinski's Rule of Five being a cornerstone in early-stage drug discovery. researchgate.netdrugbank.comtaylorandfrancis.com These rules are based on the observation that most orally administered drugs are relatively small and lipophilic molecules. taylorandfrancis.com

Lipinski's Rule of Five

Lipinski's Rule of Five stipulates that a compound is more likely to be orally bioavailable if it adheres to the following criteria researchgate.netdrugbank.com:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10

A compound that violates no more than one of these rules is generally considered to have a favorable profile for oral absorption. drugbank.com

The physicochemical properties of this compound have been calculated and are presented in the table below.

| Parameter | Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight (g/mol) | 227.64 researchgate.netechemi.com | Yes (≤ 500) |

| XLogP3 (logP) | 2.2 echemi.com | Yes (≤ 5) |

| Hydrogen Bond Donors | 2 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |

Based on the analysis, this compound does not violate any of Lipinski's rules, suggesting that it possesses physicochemical properties consistent with good oral bioavailability.

Lead-likeness Assessment

Lead-likeness is a more stringent set of criteria used to identify compounds that are good starting points for drug discovery programs. These compounds are typically smaller and less lipophilic than final drug candidates, allowing for greater scope for chemical modification and optimization. The general parameters for lead-likeness are:

Molecular weight (MW) between 150 and 350 Daltons

logP between 1 and 3

Hydrogen bond donors (HBD) ≤ 3

Hydrogen bond acceptors (HBA) ≤ 3

Number of rotatable bonds ≤ 7

The properties of this compound in the context of lead-likeness are outlined below.

| Parameter | Value | Lead-likeness Compliance |

|---|---|---|

| Molecular Weight (g/mol) | 227.64 researchgate.netechemi.com | Yes (150-350) |

| XLogP3 (logP) | 2.2 echemi.com | Yes (1-3) |

| Hydrogen Bond Donors | 2 | Yes (≤ 3) |

| Hydrogen Bond Acceptors | 3 | Yes (≤ 3) |

The compound this compound meets all the common criteria for lead-likeness, indicating its potential as a suitable scaffold for further chemical exploration in drug discovery.

Prediction of Synthetic Accessibility Scores

The synthetic accessibility (SA) of a molecule is a crucial factor in drug development, as it determines the feasibility and cost of its chemical synthesis. Computational methods have been developed to predict the SA of a compound based on its structural complexity and comparison to known chemical reactions and building blocks. researchgate.netnih.gov

Computational Pharmacokinetics Prediction Methodologies

Computational tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These in silico models help to identify potential pharmacokinetic issues early in the drug discovery process.

Absorption: Predictions of oral absorption are often based on physicochemical properties such as those described in Lipinski's Rule of Five. The low molecular weight and moderate lipophilicity of this compound suggest good potential for passive oral absorption. Its polar surface area (PSA) of 66.4 Ų also falls within a range generally associated with good cell permeability. echemi.com

Distribution: The distribution of a drug throughout the body is influenced by factors such as its ability to bind to plasma proteins and cross biological membranes. While specific predictions for plasma protein binding and blood-brain barrier penetration for this compound are not available, its moderate lipophilicity suggests it may exhibit some degree of plasma protein binding.

Metabolism: The metabolic fate of a compound is often predicted by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes. For this compound, potential sites of metabolism could include hydroxylation of the aromatic ring or N-deacetylation.

Excretion: The route of excretion is influenced by the compound's polarity and molecular weight. Given its carboxylic acid group, which will be ionized at physiological pH, renal excretion is a likely pathway for this compound and its metabolites.

While detailed computational ADME predictions for this compound are not publicly available, its favorable physicochemical profile suggests that it is unlikely to have major pharmacokinetic liabilities.

Investigation of Biological Activities and Mechanistic Pathways in Vitro Studies Only

Enzyme Inhibition Studies (In Vitro)

Protein Tyrosine Phosphatase 1B (PTP1B) is a significant enzyme that negatively regulates insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.govjuniperpublishers.com The inhibition of PTP1B can enhance insulin sensitivity and promote glucose uptake. juniperpublishers.com

While direct studies on the PTP1B inhibitory activity of 2-Acetamido-4-chloro-5-methylbenzoic acid are not extensively documented in the reviewed literature, research on structurally similar compounds provides valuable insights. A study on derivatives of 3-acetamido-4-methyl benzoic acid, a close structural analog, has shown potential as inhibitors of PTP1B. nih.gov This suggests that the substituted acetamidobenzoic acid scaffold is of interest in the design of PTP1B inhibitors. nih.gov The search for PTP1B inhibitors has led to the evaluation of numerous compounds, with some showing mixed-type inhibition and Ki values in the low micromolar range. nih.gov Kinetic and computational studies have revealed that some inhibitors interact with a secondary, allosteric binding site, which is exclusive to PTP1B and enhances selectivity. nih.gov

Various natural and synthetic compounds have been identified as PTP1B inhibitors. For instance, geranylated flavonoids isolated from Paulownia tomentosa have demonstrated dual inhibition of PTP1B and α-glucosidase, with most exhibiting mixed-type inhibition towards PTP1B. nih.gov

Table 1: Examples of PTP1B Inhibitory Activity for Various Compounds (for illustrative purposes) This table shows data for compounds other than this compound to illustrate the types of findings in PTP1B inhibition research.

< table>

Paulownia tomentosanih.govPaulownia tomentosanih.govfrontiersin.orgfrontiersin.orgCytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide array of xenobiotics, including drugs. nih.gov Inhibition of these enzymes is a primary cause of drug-drug interactions, which can alter the efficacy and safety of therapeutic agents. juniperpublishers.com In vitro CYP inhibition assays are standard in drug discovery to predict the potential for such interactions. nih.gov These assays typically use human liver microsomes to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against various CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. juniperpublishers.comnih.gov

As of the current literature review, no specific in vitro studies on the cytochrome P450 inhibition mechanisms of this compound have been published. Therefore, its potential to cause drug-drug interactions via CYP inhibition remains uncharacterized.

The papain-like protease (PLpro) of SARS-CoV-2 is an essential enzyme for viral replication and a key target for the development of antiviral therapeutics. nih.govnih.gov Research has focused on identifying small molecule inhibitors of this enzyme. Derivatives based on substituted benzoic acids have been explored in this context. nih.gov

Structure-based drug design has led to the optimization of lead compounds, resulting in potent inhibitors. nih.gov For instance, the coupling of benzoic acid derivatives with other chemical moieties has produced noncovalent inhibitors of SARS-CoV PLpro with significant potency. nih.gov One lead optimization effort improved a compound with an initial IC₅₀ of 20 μM to a derivative with an IC₅₀ of 600 nM and an antiviral EC₅₀ of 15 μM in Vero cells. nih.gov Further modifications based on X-ray crystallography data have continued to refine these inhibitor structures. nih.gov

While this compound itself has not been singled out as a PLpro inhibitor, the synthesis strategies for potent inhibitors often involve the functionalization of a benzoic acid core, indicating that derivatives of this compound could be relevant in this therapeutic area. nih.gov

Cyclooxygenase (COX) enzymes, existing as isoforms COX-1 and COX-2, are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible during inflammation. nih.gov The therapeutic anti-inflammatory effects of NSAIDs are attributed to COX-2 inhibition, whereas adverse effects like gastrointestinal issues are linked to COX-1 inhibition. nih.govbrieflands.com